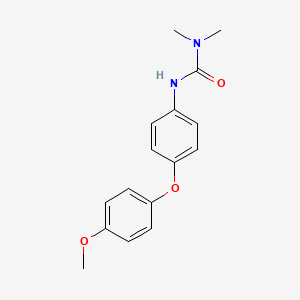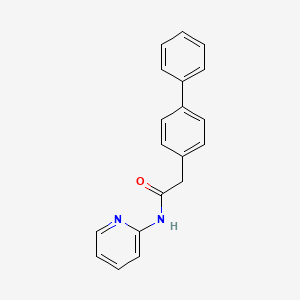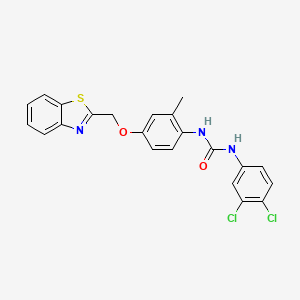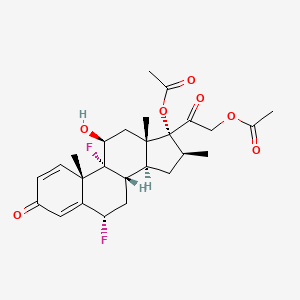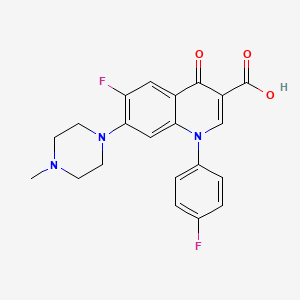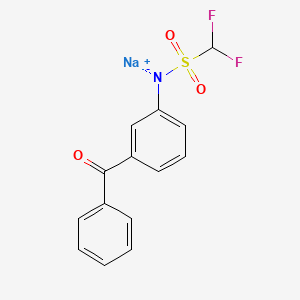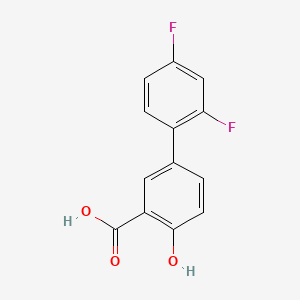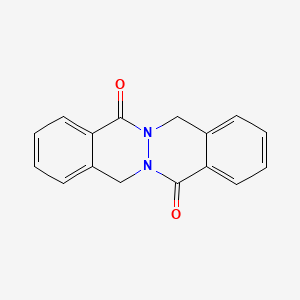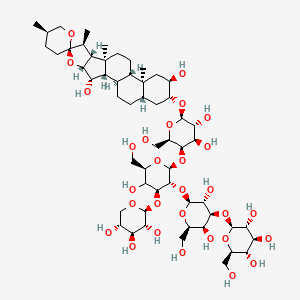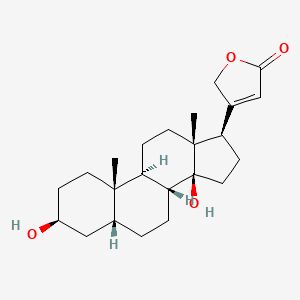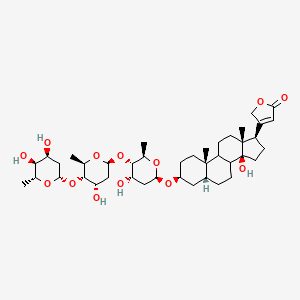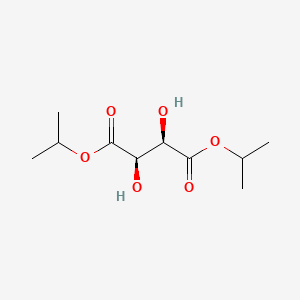
(+)-Diisopropyl L-tartrate
Overview
Description
(+)-Diisopropyl L-tartrate is an organic compound derived from tartaric acid. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is widely used in organic synthesis, particularly in asymmetric synthesis, where it serves as a chiral auxiliary or ligand to induce chirality in the products.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-Diisopropyl L-tartrate can be synthesized through the esterification of L-tartaric acid with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include refluxing the mixture of L-tartaric acid and isopropanol in the presence of the acid catalyst until the reaction is complete. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of L-tartaric acid and isopropanol into a reactor, where the esterification takes place. The reaction mixture is then subjected to separation and purification steps, such as distillation and crystallization, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(+)-Diisopropyl L-tartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diisopropyl tartrate derivatives.
Reduction: It can be reduced to produce diisopropyl tartrate alcohols.
Substitution: It can undergo substitution reactions where the isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include various diisopropyl tartrate derivatives, alcohols, and substituted tartrate compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(+)-Diisopropyl L-tartrate has numerous applications in scientific research, including:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to induce chirality in the products. It is also employed as a ligand in catalytic reactions to enhance enantioselectivity.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug synthesis and development, particularly in the production of chiral drugs.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where chirality is crucial for the efficacy and safety of the products.
Mechanism of Action
The mechanism of action of (+)-Diisopropyl L-tartrate involves its ability to induce chirality in chemical reactions. As a chiral auxiliary or ligand, it interacts with the reactants and catalysts to create a chiral environment, leading to the formation of enantiomerically enriched products. The molecular targets and pathways involved depend on the specific reaction and the role of this compound in that reaction.
Comparison with Similar Compounds
Similar Compounds
Diethyl L-tartrate: Another ester of L-tartaric acid, used similarly in asymmetric synthesis.
Dimethyl L-tartrate: A methyl ester of L-tartaric acid, also used as a chiral auxiliary.
L-tartaric acid: The parent compound from which these esters are derived.
Uniqueness
(+)-Diisopropyl L-tartrate is unique due to its specific isopropyl ester groups, which provide distinct steric and electronic properties compared to other tartrate esters. These properties can influence the outcome of asymmetric synthesis and catalytic reactions, making it a valuable compound in organic chemistry.
Properties
IUPAC Name |
dipropan-2-yl (2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBCWEDRGPSHQH-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030983 | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-15-4, 58167-01-4 | |
| Record name | Diisopropyl tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropyl tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2,3-dihydroxy-, bis(1-methylethyl) ester, (R,R)-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058167014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-bis(1-methylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diisopropyl L-tartrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z907X7UEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (+)-Diisopropyl L-tartrate contribute to achieving syndiotactic specificity in radical polymerization?
A: Research suggests that this compound plays a crucial role in achieving syndiotactic specificity during the radical polymerization of N,N-dimethylacrylamide (DMAAm) []. NMR analysis indicates that DMAAm and this compound form a 1:1 complex via double hydrogen bonding []. This interaction likely influences the stereochemical outcome of the polymerization, favoring the formation of syndiotactic polymers.
Q2: Can you provide an example of how this compound has been used in asymmetric synthesis?
A: this compound has shown promise as a chiral ligand in asymmetric reductive aldol-type reactions []. For instance, it facilitates the enantioselective synthesis of β-hydroxy esters from α,β-unsaturated esters and carbonyl compounds in the presence of a rhodium catalyst and diethylzinc []. The chiral environment created by the this compound ligand promotes the formation of one enantiomer over the other.
Q3: How does this compound interact with metals to form complexes?
A: this compound can act as a bidentate ligand, coordinating to metal centers through its two hydroxyl groups []. This allows for the formation of chelate complexes, as observed in the synthesis of platinum(II) and palladium(II) complexes containing vicinal diphenylphosphinite ligands derived from this compound []. These complexes can serve as catalysts in various organic transformations.
Q4: Has this compound been utilized in reactions beyond polymerization and asymmetric synthesis?
A: Yes, aluminum alkoxides modified with this compound have demonstrated catalytic activity in carbon-carbon bond forming reactions []. For example, they can promote the reaction between diketene and benzaldehyde to produce 5-hydroxy-3-oxoesters []. This highlights the versatility of this compound as a chiral modifier in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


